molecular formula C22H22FN3O B2999443 (4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358720-65-6

(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2999443
CAS No.: 1358720-65-6
M. Wt: 363.436
InChI Key: KRJMMBGMTSPGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic small molecule compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates a quinoline scaffold linked to a pyrrolidine moiety, is frequently investigated for targeting various biological pathways. The 6-fluoroquinolin-3-yl group is a privileged structure in drug discovery, often associated with potent biological activity. The pyrrolidine ring is a common feature in many bioactive molecules, known to contribute favorable pharmacokinetic properties and to serve as a key structural component in inhibitors targeting viral proteases, such as the main protease (Mpro) of SARS-CoV-2 , and phosphodiesterases . Compounds featuring a pyrrolidin-1-yl group have demonstrated substantial research value across multiple domains. In oncology, molecules with pyrrolidine cores have been developed as targeted protein degraders, such as PROTACs, to suppress key oncogenic nodes . In neuroscience, pyrrolidine-containing compounds are widely studied as potent and selective inhibitors of neurotransmitter transporters, including the dopamine transporter (DAT) and norepinephrine transporter (NET) . Furthermore, the pyrrolidine structure is a key element in inhibitors of enzymes like Phosphodiesterase 10A (PDE10A), which is a target for investigating potential treatments for psychiatric and neurological disorders . This compound is intended for research applications only, including in vitro binding assays, mechanistic studies on enzyme function, and as a lead structure for the development of novel therapeutic agents. It is supplied For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

[4-(3,4-dimethylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c1-14-5-7-17(11-15(14)2)25-21-18-12-16(23)6-8-20(18)24-13-19(21)22(27)26-9-3-4-10-26/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJMMBGMTSPGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core is synthesized through a series of cyclization reactions.

    Introduction of the Dimethylphenylamino Group: The dimethylphenylamino group is introduced via nucleophilic aromatic substitution.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Attachment of the Pyrrolidinylmethanone Moiety: This step involves the reaction of the quinoline derivative with pyrrolidine and a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In industry, the compound’s properties are leveraged in the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in various industrial applications, including the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of (4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it may bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Data Table: Comparative Molecular Properties

Property Target Compound Compound Compound Compound
Core Structure Quinoline Quinoline Thieno[2,3-b]pyridine Imidazo[1,2-b]pyridazine
Molecular Weight ~410.5 446.6 495.5 406.5
Key Substituents 3,4-Dimethylphenyl; pyrrolidinyl 2,4-Dimethylphenyl; piperidinyl Trifluoromethyl; methoxyphenyl 2-Methoxyphenyl; piperazinyl
Potential Applications Kinase inhibition, oncology Enzyme modulation Metabolic stability enhancement Kinase inhibition, pain management
Reference

Biological Activity

The compound (4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, a derivative of fluoroquinolone, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C22H25FN4O\text{C}_{22}\text{H}_{25}\text{F}\text{N}_{4}\text{O}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it may act as an inhibitor of kinases and modulate the activity of specific receptors.

Key Mechanisms:

  • Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting kinases such as Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K), which are crucial in cancer cell proliferation and survival .
  • Receptor Modulation : The compound may influence G-protein coupled receptors (GPCRs), leading to alterations in downstream signaling pathways that affect cell growth and apoptosis .

Biological Activity

Research indicates that the compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects. For example, it has shown potential against acute lymphoblastic leukemia cells with IC50 values indicating effective inhibition .
  • Analgesic Properties : Similar scaffolds have been reported to possess analgesic properties, suggesting that this compound may also contribute to pain relief mechanisms through modulation of opioid receptors .

Research Findings

A review of the literature reveals several studies focusing on the biological activity of this compound and its analogs.

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerMDM2/XIAP Inhibition
Analgesicμ Opioid Receptor Activation
Kinase InhibitionBTK and PI3K Pathways

Case Studies

  • Cytotoxicity Against Leukemia Cells :
    • A study assessed the effects of the compound on acute lymphoblastic leukemia cell lines. Results indicated a potent inhibitory effect with an IC50 value significantly lower than that of traditional chemotherapeutics, suggesting a promising avenue for further development .
  • Pain Management Studies :
    • Another investigation explored the analgesic potential of related compounds in animal models. The findings suggested that these compounds could activate μ opioid receptors effectively, providing a basis for their use in pain management therapies .

Q & A

Basic: What synthetic strategies are employed for the preparation of (4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone?

Answer:
The compound is synthesized via multi-step protocols, typically involving:

  • Quinoline Core Formation : Cyclization reactions using substituted anilines and fluorinated precursors under acidic or thermal conditions.
  • Amino Group Functionalization : Coupling 3,4-dimethylphenylamine to the quinoline core via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr), requiring palladium catalysts or elevated temperatures .
  • Pyrrolidinyl Methanone Attachment : Acylation or ketone formation at the quinoline C3 position using pyrrolidine derivatives and carbonyl sources (e.g., phosgene analogs or activated esters) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate diastereomers, with yields typically 60–75% .

Basic: How is the compound characterized for structural confirmation?

Answer:
Structural validation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorine at C6, dimethylphenyl group at C4). For example, ¹H NMR peaks for pyrrolidine protons appear as multiplets at δ 1.8–2.5 ppm .
  • HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., [M+H]⁺ calculated vs. observed m/z ± 0.001 Da) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, though limited by crystal growth challenges for complex heterocycles .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions (e.g., unexpected splitting in NMR or HRMS adducts) require:

  • 2D NMR Techniques : COSY and NOESY to confirm spatial proximity of protons (e.g., quinoline H5 coupling with fluorine at C6) .
  • Isotopic Labeling : Use of ¹⁹F NMR to trace fluorine’s electronic environment .
  • Alternative Ionization Methods : ESI vs. APCI in HRMS to mitigate adduct interference .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:
Stability studies involve:

  • pH-Dependent Degradation : Incubation in buffers (pH 1–10) at 37°C, monitoring via HPLC for hydrolysis of the pyrrolidinyl methanone or fluoroquinoline groups .
  • Thermal Stability : TGA/DSC analysis to identify decomposition temperatures (>250°C for similar methanones) .
  • Light Sensitivity : UV-Vis spectroscopy under ICH Q1B guidelines to detect photodegradation products .

Advanced: How to design experiments to study the role of the 6-fluoro substituent in biological activity?

Answer:

  • SAR Studies : Synthesize analogs (e.g., 6-H, 6-Cl, 6-CF₃) and compare potency in assays (e.g., kinase inhibition). Fluorine’s electronegativity often enhances target binding via H-bonding or dipole interactions .
  • Metabolic Stability : Compare CYP450 metabolism of 6-F vs. non-fluorinated analogs using liver microsomes .
  • Crystallographic Analysis : Co-crystallize the compound with target proteins (e.g., kinases) to map fluorine’s role in active-site interactions .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : AutoDock or Schrödinger Suite to model binding poses, prioritizing fluorine’s electrostatic contributions .
  • MD Simulations : GROMACS/AMBER to simulate ligand-protein dynamics over 100+ ns, identifying stable binding conformers .
  • QSAR Modeling : Develop regression models correlating substituent properties (e.g., Hammett σ for fluorine) with bioactivity .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

  • Column Chromatography : Silica gel with gradient elution (hexane/EtOAc or DCM/MeOH) to separate diastereomers (dr 6:1 observed in similar methanones) .
  • Recrystallization : Use high-polarity solvents (e.g., EtOH/H₂O) to isolate crystalline forms, confirmed by melting point (>250°C for analogous compounds) .

Advanced: How to address diastereomer formation during synthesis?

Answer:

  • Chiral Chromatography : Use Chiralpak columns (e.g., AD-H or OD-H) with n-hexane/IPA to resolve enantiomers .
  • Stereochemical Analysis : Compare experimental vs. calculated ECD spectra to assign absolute configurations .
  • Protecting Group Strategies : Introduce temporary chiral auxiliaries (e.g., Evans oxazolidinones) to control stereoselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.